molecular formula C9H18F2N2O B1478408 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine CAS No. 2098047-43-7

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine

Cat. No. B1478408
CAS RN: 2098047-43-7
M. Wt: 208.25 g/mol
InChI Key: TXVZJLSTYJPELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine (EMDFPA) is an organofluorine compound that has been widely studied due to its various properties and applications in chemistry, biology, and medicine. EMDFPA is an important building block for the synthesis of a wide range of compounds with interesting biological activities. It is also a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Analytical Chemistry and Bioactivation Studies

One study focuses on the analysis of heterocyclic aromatic amines and their metabolites in biological matrices, utilizing techniques such as liquid chromatography coupled to mass spectrometry for sensitive and selective analysis. This methodology could be relevant for studying the metabolic fate and biological effects of "2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine" in similar contexts (Teunissen et al., 2010).

Organic Synthesis and Catalysis

Research on the rearrangement of beta-amino alcohols via aziridinium intermediates provides insight into synthetic pathways that could potentially be applied to the synthesis and functionalization of pyrrolidine-based compounds similar to the one (Métro et al., 2010).

Environmental Science and Pollutant Removal

A review on the removal of sulfamethoxazole, a persistent organic pollutant, from aqueous solutions emphasizes the importance of adsorption and advanced oxidation processes in environmental remediation. This highlights the potential application of chemical compounds in environmental science for pollutant degradation and removal (Prasannamedha & Kumar, 2020).

Pharmacology and Drug Discovery

The utilization of mu-opioid receptor biased agonists, such as Oliceridine, represents a novel approach in pharmacology to achieve analgesic effects with reduced adverse outcomes. Research in this area demonstrates the ongoing efforts to discover and develop new drugs with improved safety profiles (Urits et al., 2019).

properties

IUPAC Name

2-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F2N2O/c1-2-14-6-8-5-9(10,11)7-13(8)4-3-12/h8H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVZJLSTYJPELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1CCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine
Reactant of Route 2
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine
Reactant of Route 3
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine
Reactant of Route 4
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine
Reactant of Route 5
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine
Reactant of Route 6
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-amine

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